N-(2,5-difluorophenyl)-N'-(2-methoxyphenyl)urea
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Overview
Description
N-(2,5-difluorophenyl)-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features two aromatic rings, one substituted with fluorine atoms and the other with a methoxy group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 2-methoxyaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or toluene.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-difluorophenyl)-N’-(2-methoxyphenyl)urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-N’-(2-methoxyphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms and a methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-N’-(2-chlorophenyl)urea
- N-(2,5-difluorophenyl)-N’-(2-hydroxyphenyl)urea
- N-(2,5-difluorophenyl)-N’-(2-nitrophenyl)urea
Uniqueness
N-(2,5-difluorophenyl)-N’-(2-methoxyphenyl)urea is unique due to the presence of both fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-13-5-3-2-4-11(13)17-14(19)18-12-8-9(15)6-7-10(12)16/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEYXJPYAZXWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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